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molecular formula C14H12N2 B1611340 Anthracene-9,10-diamine CAS No. 53760-37-5

Anthracene-9,10-diamine

Cat. No. B1611340
M. Wt: 208.26 g/mol
InChI Key: NDMVXIYCFFFPLE-UHFFFAOYSA-N
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Patent
US06835805B2

Procedure details

20 g of anthraquinone was heated at boiling point with 200 ml formamide for 4 hours. The supernatent anthraquinone slowly disappeared while yellow crystals deposited. The solution was cooled, suction filtered and washed thoroughly with alcohol. The resultant 9,10-diformylaminoanthracene was recrystalized from formamide giving long yellow crystals mpt 439° C. Chemical analysis for C16 H12 O2 N2 was calculated N 10.60%, found N10.88%. 40 g of KOH was dissolved in 100 ml of methanol and 10 g of the 9,10 diformylaminoanthracene prepared above was added and formed a deep red brown solution. This was heated at boiling point for one hour, when red glistening crystals separated. The solution was cooled, suction filtered with the exclusion of air and the crystals washed with methanol. The crystal mass was dissolved in acetone, filtered as necessary and the filtrate carefully mixed with petroleum ether to deposit 9,10 diaminoanthracene as glistening flakes. Recrystalization from acetone gave deep red crystals. Chemical analysis for C14 H12 N2 was calculated C 80.75%, H 5.81%, N 13.44% found C 81.06%, H 5.18%, N 12.47%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)C(=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[N:17]#N.[CH:19]([NH2:21])=O>>[NH2:17][C:13]1[C:14]2[C:5]([C:19]([NH2:21])=[C:7]3[C:12]=1[CH:11]=[CH:10][CH:9]=[CH:8]3)=[CH:4][CH:3]=[CH:2][CH:1]=2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
washed thoroughly with alcohol
CUSTOM
Type
CUSTOM
Details
The resultant 9,10-diformylaminoanthracene was recrystalized from formamide giving long yellow crystals mpt 439° C
DISSOLUTION
Type
DISSOLUTION
Details
40 g of KOH was dissolved in 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
10 g of the 9,10 diformylaminoanthracene prepared
ADDITION
Type
ADDITION
Details
above was added
CUSTOM
Type
CUSTOM
Details
formed a deep red brown solution
TEMPERATURE
Type
TEMPERATURE
Details
This was heated
CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
suction filtered with the exclusion of air
WASH
Type
WASH
Details
the crystals washed with methanol
DISSOLUTION
Type
DISSOLUTION
Details
The crystal mass was dissolved in acetone
FILTRATION
Type
FILTRATION
Details
filtered as necessary and the filtrate
ADDITION
Type
ADDITION
Details
carefully mixed with petroleum ether
CUSTOM
Type
CUSTOM
Details
Recrystalization from acetone
CUSTOM
Type
CUSTOM
Details
gave deep red crystals

Outcomes

Product
Name
Type
Smiles
NC=1C2=CC=CC=C2C(=C2C=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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